7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that features a tetrazole ring and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the formation of the tetrazole ring followed by its attachment to the chromenone structure. One common method involves the reaction of a suitable precursor with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the tetrazole ring .
Scientific Research Applications
7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the chromenone structure can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)isophthalic acid: Similar in having a tetrazole ring but differs in the overall structure and applications.
Di(1H-tetrazol-5-yl)methanone oxime: Another tetrazole-containing compound with different functional groups and properties.
Uniqueness
7-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combination of a tetrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12N4O3 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
7-(2H-tetrazol-5-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C14H12N4O3/c19-14-11-3-1-2-9(11)10-5-4-8(6-12(10)21-14)20-7-13-15-17-18-16-13/h4-6H,1-3,7H2,(H,15,16,17,18) |
InChI Key |
SXJANZGYNPBWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=NNN=N4 |
Origin of Product |
United States |
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